![molecular formula C19H18ClN3O3 B12114313 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B12114313.png)
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-clorofenil)-1,2,5-oxadiazol-3-il]-4-(2-metilpropoxi)benzamida es un compuesto orgánico sintético que pertenece a la clase de derivados de oxadiazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[4-(4-clorofenil)-1,2,5-oxadiazol-3-il]-4-(2-metilpropoxi)benzamida generalmente implica los siguientes pasos:
Formación del anillo de oxadiazol: Esto se puede lograr mediante la ciclización de un precursor adecuado, como una hidrazida con un óxido de nitrilo.
Reacciones de sustitución:
Amidación: El paso final implica la formación de la porción de benzamida a través de una reacción de amidación.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[4-(4-clorofenil)-1,2,5-oxadiazol-3-il]-4-(2-metilpropoxi)benzamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de aminas o alcoholes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio o peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Se pueden emplear reactivos como halógenos, haluros de alquilo o cloruros de acilo en condiciones apropiadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
N-[4-(4-clorofenil)-1,2,5-oxadiazol-3-il]-4-(2-metilpropoxi)benzamida tiene varias aplicaciones de investigación científica:
Química medicinal: Se puede explorar su potencial como agente farmacéutico debido a su estructura química única.
Ciencia de materiales: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Química agrícola: Puede tener aplicaciones como pesticida o herbicida.
Mecanismo De Acción
El mecanismo de acción de N-[4-(4-clorofenil)-1,2,5-oxadiazol-3-il]-4-(2-metilpropoxi)benzamida involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que juegan un papel en las vías biológicas. El mecanismo exacto dependería de la aplicación específica y el sistema biológico que se está estudiando.
Propiedades
Fórmula molecular |
C19H18ClN3O3 |
|---|---|
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-12(2)11-25-16-9-5-14(6-10-16)19(24)21-18-17(22-26-23-18)13-3-7-15(20)8-4-13/h3-10,12H,11H2,1-2H3,(H,21,23,24) |
Clave InChI |
GOQRSEAPQWJXPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



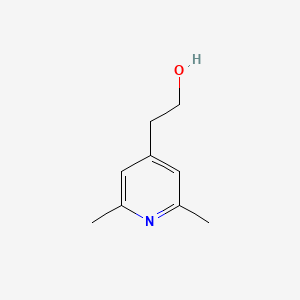
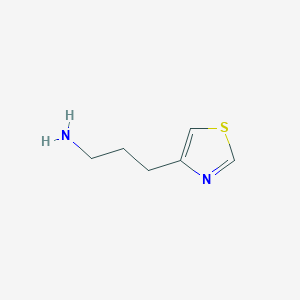

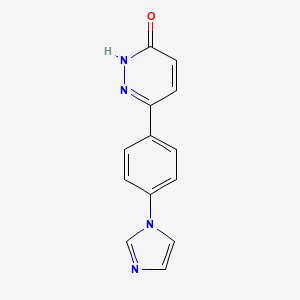
![Acetamide, 2-amino-N-[2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12114253.png)

![6-tert-butyl-2H,3H-imidazo[2,1-b][1,3]thiazole](/img/structure/B12114259.png)

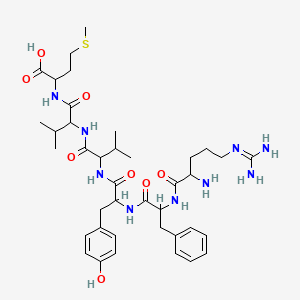
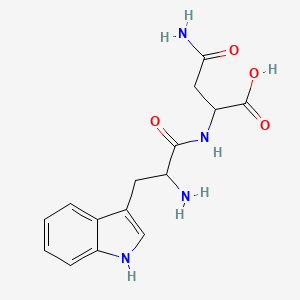
![[2-(3,4-Dichlorophenyl)cyclopropyl]methanol](/img/structure/B12114278.png)
![2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione](/img/structure/B12114295.png)

